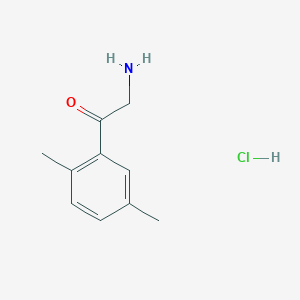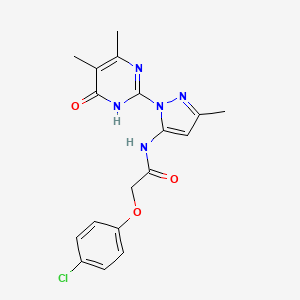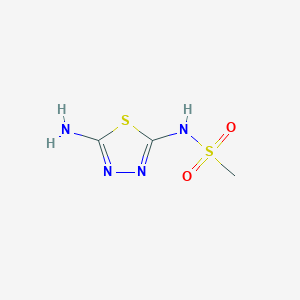![molecular formula C13H14N2O B2947119 (2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one CAS No. 410087-17-1](/img/structure/B2947119.png)
(2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one, commonly known as 2Z-Pyridin-2-ylmethylidene-1-azabicyclo[2.2.2]octan-3-one, is an organic compound with a wide range of applications in scientific research. It is a derivative of pyridine, and is composed of a six-membered ring containing two nitrogen atoms, one carbon atom, and one oxygen atom. It is a colorless solid that is soluble in most organic solvents. Due to its unique structure, 2Z-Pyridin-2-ylmethylidene-1-azabicyclo[2.2.2]octan-3-one has been studied for its potential applications in organic synthesis and as a pharmaceutical intermediate. 2.2]octan-3-one.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one involves the condensation of pyridine-2-carbaldehyde with 1-azabicyclo[2.2.2]octan-3-one in the presence of a suitable catalyst to form the desired product.
Starting Materials
Pyridine-2-carbaldehyde, 1-azabicyclo[2.2.2]octan-3-one, Catalyst
Reaction
Step 1: Dissolve pyridine-2-carbaldehyde (1.0 equiv) and 1-azabicyclo[2.2.2]octan-3-one (1.0 equiv) in a suitable solvent such as ethanol or methanol., Step 2: Add a suitable catalyst such as piperidine or pyrrolidine to the reaction mixture., Step 3: Heat the reaction mixture at reflux temperature for several hours., Step 4: Allow the reaction mixture to cool to room temperature and then filter the resulting solid., Step 5: Wash the solid with a suitable solvent such as diethyl ether to obtain the desired product as a yellow solid.
Scientific Research Applications
2Z-Pyridin-2-ylmethylidene-1-azabicyclo[2.2.2]octan-3-one has a wide range of applications in scientific research. It has been used as a catalyst for the synthesis of a variety of organic compounds, including amines, alcohols, and ketones. It has also been used as a ligand in transition metal-catalyzed reactions, and as a reagent in organic-synthesis reactions. Additionally, it has been used in the synthesis of heterocyclic compounds, such as pyridines, pyrimidines, and quinolines. Furthermore, it has been used as a building block for the synthesis of peptides and peptidomimetics.
Mechanism Of Action
2Z-Pyridin-2-ylmethylidene-1-azabicyclo[2.2.2]octan-3-one acts as a catalyst in organic synthesis reactions. It acts as a Lewis acid, which is a species that can accept a pair of electrons from a Lewis base. This allows the compound to form a coordinate covalent bond with the Lewis base, which facilitates the formation of a new covalent bond between two other molecules. Additionally, the compound can act as a nucleophile, which is a species that can donate a pair of electrons to a Lewis acid. This allows the compound to react with a Lewis acid to form a covalent bond.
Biochemical And Physiological Effects
2Z-Pyridin-2-ylmethylidene-1-azabicyclo[2.2.2]octan-3-one has not been studied for its potential biochemical and physiological effects in humans or animals. Therefore, there is currently no reliable information regarding its potential effects on the body.
Advantages And Limitations For Lab Experiments
2Z-Pyridin-2-ylmethylidene-1-azabicyclo[2.2.2]octan-3-one has several advantages for use in laboratory experiments. It is a stable compound that can be stored at room temperature for long periods of time without degradation. Additionally, it is soluble in most organic solvents, which makes it easy to use in a variety of organic synthesis reactions. Furthermore, it is a relatively inexpensive compound, which makes it a cost-effective reagent for laboratory experiments.
The main limitation of 2Z-Pyridin-2-ylmethylidene-1-azabicyclo[2.2.2]octan-3-one is that it is a relatively new compound, and therefore there is limited information available regarding its potential applications and effects. Additionally, it is a relatively complex compound, which makes it difficult to synthesize in large quantities.
Future Directions
The future of 2Z-Pyridin-2-ylmethylidene-1-azabicyclo[2.2.2]octan-3-one is promising, as there are numerous potential applications for this compound. Further research is needed to better understand its potential biochemical and physiological effects. Additionally, further research is needed to develop more efficient and cost-effective methods for synthesizing the compound in large quantities. Additionally, research should be conducted to explore the potential applications of the compound in organic synthesis, transition metal-catalyzed reactions, and the synthesis of heterocyclic compounds. Finally, research should be conducted to explore the potential applications of the compound in the synthesis of peptides and peptidomimetics.
properties
IUPAC Name |
(2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13-10-4-7-15(8-5-10)12(13)9-11-3-1-2-6-14-11/h1-3,6,9-10H,4-5,7-8H2/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFXRRSLLOTWGJ-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N2,N4-bis(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B2947036.png)

![7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2947040.png)



![4-(diethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2947047.png)
![9-(4-ethoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2947048.png)


![4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2947053.png)
![N-[cyano(2-fluorophenyl)methyl]-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide](/img/structure/B2947054.png)

